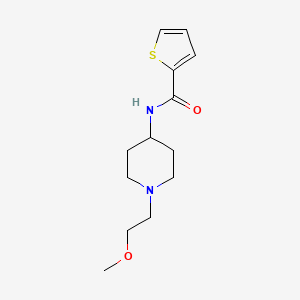
N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidines, which are important synthetic fragments for designing drugs . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds, such as “1-(2-methoxyethyl)piperidin-4-yl]methanol”, has been described. Its Inchi Code is 1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “1-(2-methoxyethyl)piperidin-4-yl]methanol”, have been described. It has a molecular weight of 173.26 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Applications
Piperidine derivatives, including N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are essential for designing drugs . The compound’s structure suggests potential use in the development of new medications due to its piperidine moiety, which is a common feature in many pharmacologically active compounds.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could serve as a substrate for the synthesis of biologically active piperidines, contributing to the discovery of potential drugs.
Antibacterial Agents
Research has shown that piperidine derivatives can be synthesized with antibacterial properties . While specific data on N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide as an antibacterial agent is not provided, its structural similarity to other piperidine compounds suggests potential applications in this area.
Anticancer Research
Piperidine derivatives have been utilized in anticancer research. Compounds with a piperidine moiety show a wide variety of biological activities, which include antiproliferation and antimetastatic effects on various types of cancers . This indicates that N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide may have applications in cancer treatment research.
Neurological Disorders
Piperidine derivatives are known to be used in the treatment of neurological disorders such as Alzheimer’s disease. They are selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s treatment . This suggests that N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could be explored for similar applications.
Analgesic and Anti-inflammatory Applications
The piperidine nucleus is often found in drugs with analgesic and anti-inflammatory properties . Therefore, N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could potentially be developed into a drug with such therapeutic effects.
Antipsychotic Medications
Piperidine derivatives are part of the structural framework of many antipsychotic drugs. Given the importance of the piperidine ring in these medications, N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could be a candidate for the development of new antipsychotic treatments .
Antiviral and Antimalarial Research
Piperidine compounds have shown effectiveness in antiviral and antimalarial applications. The structural features of N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide may lend itself to being investigated for use in treating viral and malarial infections .
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-9-8-15-6-4-11(5-7-15)14-13(16)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWMINTNFAJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)
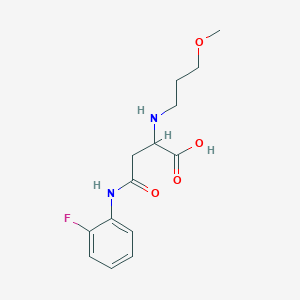
![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)

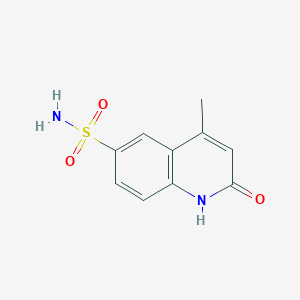
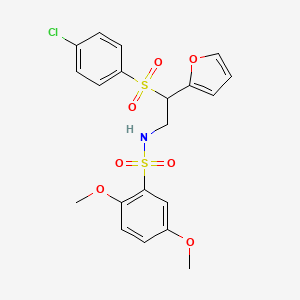
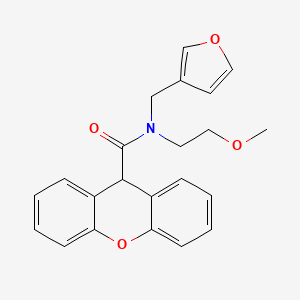
![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)
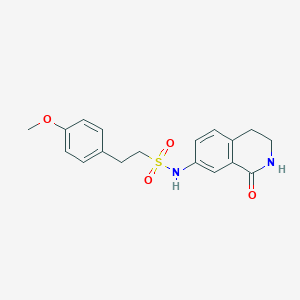
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)